2-{[1-(2-difluoromethanesulfonylbenzoyl)piperidin-3-yl]oxy}pyrimidine
Description
Properties
IUPAC Name |
[2-(difluoromethylsulfonyl)phenyl]-(3-pyrimidin-2-yloxypiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N3O4S/c18-16(19)27(24,25)14-7-2-1-6-13(14)15(23)22-10-3-5-12(11-22)26-17-20-8-4-9-21-17/h1-2,4,6-9,12,16H,3,5,10-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGSKQROCCOLERL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC=C2S(=O)(=O)C(F)F)OC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2-difluoromethanesulfonylbenzoyl)piperidin-3-yl]oxy}pyrimidine typically involves multi-step organic reactions. The starting materials might include difluoromethyl sulfone, phenyl derivatives, pyrimidin-2-ol, and piperidine. Common synthetic routes could involve:
Formation of the difluoromethyl sulfone group: This might involve the reaction of a difluoromethylating agent with a sulfonyl precursor.
Attachment of the phenyl group: This could be achieved through a coupling reaction, such as a Suzuki or Heck reaction.
Incorporation of the pyrimidin-2-yloxy group: This might involve nucleophilic substitution or other suitable reactions.
Formation of the piperidin-1-yl group: This could involve the reaction of piperidine with an appropriate electrophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2-difluoromethanesulfonylbenzoyl)piperidin-3-yl]oxy}pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions could be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound could undergo nucleophilic or electrophilic substitution reactions to replace specific groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents might include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents could include lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Reagents for substitution reactions might include halides, acids, or bases, depending on the specific reaction.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemical Structure and Synthesis
Chemical Structure:
The compound is characterized by a pyrimidine core linked to a piperidine moiety through a difluoromethanesulfonylbenzoyl group. This unique structure is pivotal for its biological activity.
Synthesis:
The synthesis of 2-{[1-(2-difluoromethanesulfonylbenzoyl)piperidin-3-yl]oxy}pyrimidine typically involves multi-step reactions. Key steps may include:
- Formation of the piperidine derivative.
- Introduction of the difluoromethanesulfonylbenzoyl group.
- Coupling with the pyrimidine moiety.
Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are commonly used for characterization.
Anticancer Activity
Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant anticancer properties. For instance, research has shown that certain pyrimidine derivatives can inhibit the proliferation of cancer cells by targeting specific pathways involved in cell cycle regulation. The compound's structural features may enhance its binding affinity to cancer-related targets, making it a candidate for further investigation in cancer therapy.
Antimicrobial Properties
Pyrimidine derivatives have also been evaluated for their antimicrobial activities. In vitro tests demonstrate efficacy against various bacterial strains, suggesting potential applications in developing new antibiotics. The incorporation of difluoromethanesulfonyl groups may enhance the compound's ability to penetrate bacterial membranes, improving its effectiveness.
Neuroprotective Effects
There is growing interest in the neuroprotective effects of pyrimidine derivatives. Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in treating neurodegenerative diseases.
Case Study 1: Anticancer Activity
In a recent study published in Pharmaceuticals, a series of pyrimidine derivatives were synthesized and tested for their anticancer activity against various cell lines, including breast and lung cancer cells. The results indicated that compounds similar to this compound exhibited IC50 values in the low micromolar range, demonstrating significant cytotoxicity compared to standard chemotherapeutics .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of pyrimidine derivatives against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives had Minimum Inhibitory Concentrations (MICs) lower than those of existing antibiotics, suggesting their potential as effective antimicrobial agents .
Mechanism of Action
The mechanism of action of 2-{[1-(2-difluoromethanesulfonylbenzoyl)piperidin-3-yl]oxy}pyrimidine would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- (2-((Trifluoromethyl)sulfonyl)phenyl)(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone
- (2-((Difluoromethyl)sulfonyl)phenyl)(3-(pyridin-2-yloxy)piperidin-1-yl)methanone
- (2-((Difluoromethyl)sulfonyl)phenyl)(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone
Uniqueness
The uniqueness of 2-{[1-(2-difluoromethanesulfonylbenzoyl)piperidin-3-yl]oxy}pyrimidine lies in its specific combination of functional groups, which confer unique chemical and biological properties. Compared to similar compounds, it might exhibit different reactivity, stability, or biological activity.
Biological Activity
The compound 2-{[1-(2-difluoromethanesulfonylbenzoyl)piperidin-3-yl]oxy}pyrimidine is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 391.39 g/mol. The compound features a pyrimidine core linked to a piperidine ring, which is further substituted with a difluoromethanesulfonylbenzoyl moiety. This unique structure contributes to its biological activity.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research has shown that piperidine derivatives can inhibit cancer cell proliferation by inducing apoptosis through various pathways, including the activation of caspases and modulation of cell cycle regulators .
Table 1: Anticancer Activity of Piperidine Derivatives
| Compound | Cancer Type | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | Breast Cancer | 10 | Caspase activation |
| Compound B | Lung Cancer | 15 | Cell cycle arrest |
| This compound | TBD | TBD | TBD |
Antimicrobial Activity
The antimicrobial potential of similar compounds has also been explored. Studies suggest that piperidine derivatives can exhibit antibacterial and antifungal activities, likely due to their ability to disrupt microbial cell membranes or interfere with essential metabolic pathways .
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of a related piperidine compound against various bacterial strains, demonstrating significant inhibition at low concentrations. The mechanism was attributed to the disruption of bacterial cell wall synthesis.
The mechanism through which this compound exerts its biological effects is hypothesized to involve interaction with specific cellular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer metabolism or microbial growth.
- Receptor Modulation : Interaction with G-protein coupled receptors (GPCRs) could lead to altered signaling pathways, impacting cell survival and proliferation.
- DNA Interaction : Potential binding to DNA or RNA structures may result in the modulation of gene expression, contributing to its anticancer properties.
Research Findings
Several studies have focused on the synthesis and biological evaluation of analogs of this compound. For example, a recent publication highlighted the synthesis of isotopically labeled derivatives for tracing in biological systems, enhancing our understanding of their metabolic pathways .
Q & A
Basic: What are the established synthetic routes for this compound, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves sequential functionalization of the piperidine and pyrimidine cores. Key steps include:
Sulfonylation: Reacting 2-difluoromethanesulfonylbenzoyl chloride with a piperidine derivative under inert conditions (e.g., dichloromethane, 0–5°C).
Ether Bond Formation: Coupling the sulfonylated piperidine with a pyrimidine derivative via nucleophilic substitution (e.g., using NaH in DMF at 60–80°C).
Purification: Column chromatography or recrystallization to isolate the product.
Critical Parameters:
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Solvent | Anhydrous DMF | ↑ Purity |
| Temperature | 60–80°C | ↑ Reaction Rate |
| Catalyst | NaH vs. K₂CO₃ | NaH: ↑ Regioselectivity |
Reference: and highlight solvent choice and catalyst optimization as critical for yield (>75% reported under optimized conditions).
Basic: How can spectroscopic techniques confirm the compound’s structure?
Methodological Answer:
- NMR:
- ¹H NMR: Peaks at δ 8.3–8.5 ppm (pyrimidine protons), δ 3.5–4.2 ppm (piperidine CH₂O), and δ 7.2–7.8 ppm (aromatic sulfonylbenzoyl group).
- ¹⁹F NMR: Distinct signals for difluoromethanesulfonyl (-SO₂CF₂H) at δ -110 to -115 ppm.
- X-ray Crystallography: Resolves 3D conformation, confirming the piperidine-pyrimidine dihedral angle (~85°), critical for target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
